molecular formula C14H7N3O2 B11867088 5-(2-Cyano-4-formylphenoxy)nicotinonitrile

5-(2-Cyano-4-formylphenoxy)nicotinonitrile

Cat. No.: B11867088
M. Wt: 249.22 g/mol
InChI Key: OVRKWGBQKLHFCM-UHFFFAOYSA-N
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Description

Contextualization within Nicotinonitrile Chemistry and Its Derivative Research

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. ekb.egresearchgate.netbohrium.com Research into nicotinonitrile derivatives has yielded a substantial body of knowledge, revealing their therapeutic potential across various domains, including as anti-inflammatory, antioxidant, and anticancer agents. ekb.egbohrium.com The versatility of the nicotinonitrile scaffold has led to the development of several marketed drugs, such as bosutinib, neratinib, and milrinone, underscoring its importance in drug discovery. ekb.egresearchgate.net The pyridine (B92270) ring system is a common N-heteroaromatic structure found in numerous natural products and synthetic drugs. researchgate.net The ease of structural modification of the nicotinonitrile core allows medicinal chemists to fine-tune its biological activity, making it a continued focus of research for developing novel therapeutic agents. researchgate.netnih.gov

Significance of Phenoxy-Substituted Chemical Entities in Organic Synthesis

Phenoxy groups are significant substituents in organic synthesis, often used to link aromatic moieties and influence the steric and electronic properties of a molecule. The incorporation of a phenoxy linker can provide optimal steric protection at specific positions within a molecule, which can be crucial in catalysis and polymerization processes. mdpi.com In synthetic chemistry, phenoxy groups are integral to the structure of many complex molecules and intermediates. For instance, they are featured in the synthesis of quinoxaline (B1680401) 1,4-di-N-oxide derivatives, which are heterocyclic compounds frequently used in the development of biologically active agents. nih.gov The reactivity of the phenoxy group can also be exploited, as seen in nucleophilic aromatic substitution (SNAr) reactions where it can act as a leaving group, facilitating the introduction of other functionalities. researchgate.net Furthermore, phenoxy-substituted compounds are studied for their reactivity in various chemical environments, including atmospheric chemistry where phenoxy radicals participate in important reactions. researchgate.net

Role of Formyl and Cyano Functionalities as Versatile Synthetic Handles

Both formyl and cyano groups are exceptionally valuable in organic synthesis due to their high reactivity and ability to be transformed into a wide array of other functional groups.

The cyano group (-C≡N) is a strong electron-withdrawing substituent that significantly influences a molecule's polarity and reactivity. fiveable.mefiveable.me It is a key precursor for synthesizing various compounds such as carboxylic acids, amides, and amines through reactions like hydrolysis and reduction. ebsco.comresearchgate.net The versatility of the cyano group has led to its widespread use in the design and development of pharmaceuticals and agrochemicals. fiveable.meallen.in Numerous methods exist for synthesizing nitriles, including the Sandmeyer and Rosenmund-von Braun reactions, highlighting their importance as synthetic intermediates. researchgate.net

The formyl group (-CHO) , the defining feature of aldehydes, is a critical functional group for forming new carbon-carbon and carbon-heteroatom bonds. britannica.comucla.edu Aryl aldehydes are key synthetic intermediates in the manufacturing of many fine chemicals and active pharmaceutical ingredients. researchgate.net The formyl group readily participates in reactions such as nucleophilic additions and condensation reactions with amines to form imines. smolecule.com Formylation, the introduction of a formyl group, is a fundamental transformation in organic chemistry, with methods like the Reimer-Tiemann reaction enabling its placement onto aromatic rings. britannica.com Its role as a precursor makes it indispensable in building molecular complexity. mdpi.com

Interactive Table: Functional Group Utility

Functional GroupKey CharacteristicsPrimary Synthetic Roles
NicotinonitrileBioactive heterocyclic scaffold, structurally versatile.Core structure for drug design and medicinal chemistry. ekb.egbohrium.com
PhenoxyAromatic ether linker, modifies electronic and steric properties.Connects molecular fragments, acts as a leaving group in SNAr reactions. nih.govresearchgate.net
Cyano (-C≡N)Strongly electron-withdrawing, polar.Precursor to amines, carboxylic acids, amides, and heterocycles. ebsco.comresearchgate.net
Formyl (-CHO)Electrophilic carbonyl carbon, highly reactive.Participates in condensation, nucleophilic addition, and C-C bond formation. britannica.comsmolecule.com

Rationale for Focused Academic Inquiry into 5-(2-Cyano-4-formylphenoxy)nicotinonitrile

The rationale for investigating this compound stems from its unique molecular architecture, which combines a biologically significant nicotinonitrile core with three highly versatile synthetic handles. The molecule presents itself as a multi-functional platform for the synthesis of complex chemical libraries. The presence of two distinct cyano groups and one formyl group offers multiple, chemoselective reaction sites. smolecule.com This allows for a stepwise and controlled elaboration of the molecular structure, enabling the construction of novel heterocyclic systems and other complex organic molecules. The phenoxy ether linkage provides a stable yet flexible connection between the two aromatic rings. Given the established therapeutic importance of nicotinonitrile derivatives, this compound is a promising starting material for developing new drug candidates. ekb.egnih.gov Its potential applications in organic synthesis and medicinal chemistry are significant, warranting focused academic inquiry. smolecule.com

Overview of Current Research Gaps and Prospective Investigations

While the individual components of this compound—the nicotinonitrile scaffold, the phenoxy linker, and the cyano and formyl groups—are well-documented in chemical literature, specific research on the compound itself is limited. A primary research gap is the lack of extensive studies on its synthesis, reactivity, and potential applications.

Prospective investigations could include:

Synthetic Methodology: Development and optimization of efficient synthetic routes to access the title compound and its analogues.

Reactivity Profiling: A systematic exploration of the chemoselectivity of its three reactive sites (two cyano, one formyl). This would involve subjecting the molecule to various reaction conditions to understand which functional group reacts preferentially, enabling its use as a versatile building block.

Derivative Library Synthesis: Utilizing the reactive handles to synthesize a diverse library of new compounds. For example, the formyl group could be used in condensation reactions to form Schiff bases or in Wittig reactions to form alkenes, while the cyano groups could be hydrolyzed or reduced.

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, given the known bioactivity of the nicotinonitrile core. ekb.egmdpi.com

Materials Science Applications: Investigating the potential of the compound and its derivatives in the development of functional materials, leveraging the polar nature and reactivity of the cyano groups.

Addressing these research gaps would unlock the synthetic potential of this molecule and could lead to the discovery of new compounds with valuable biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

5-(2-cyano-4-formylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C14H7N3O2/c15-5-11-4-13(8-17-7-11)19-14-2-1-10(9-18)3-12(14)6-16/h1-4,7-9H

InChI Key

OVRKWGBQKLHFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)OC2=CN=CC(=C2)C#N

Origin of Product

United States

Synthetic Strategies for 5 2 Cyano 4 Formylphenoxy Nicotinonitrile and Analogous Compounds

Retrosynthetic Analysis of the 5-(2-Cyano-4-formylphenoxy)nicotinonitrile Scaffold

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound (I), the most logical disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond to form in the final stages of a synthesis. This disconnection yields two key synthons: a nucleophilic 5-oxido-nicotinonitrile anion (II) and an electrophilic 2-cyano-4-formylphenyl cation (III).

The corresponding synthetic equivalents for these synthons are 5-hydroxynicotinonitrile (IV) and a substituted benzonitrile bearing a suitable leaving group, such as 4-fluoro-3-cyanobenzaldehyde (V). The fluorine atom in (V) activates the aromatic ring for nucleophilic aromatic substitution.

Further retrosynthetic analysis of 5-hydroxynicotinonitrile (IV) suggests its formation from precursors that can build the pyridine (B92270) ring. Similarly, 4-fluoro-3-cyanobenzaldehyde (V) can be synthesized from simpler starting materials, such as 3-bromo-4-fluorobenzaldehyde. This systematic deconstruction provides a clear roadmap for the synthesis of the target molecule.

Methodologies for Constructing the Nicotinonitrile Core Structure

The nicotinonitrile core is a prevalent motif in many biologically active compounds, and numerous synthetic methods have been developed for its construction. These range from classical cyclization reactions to more modern one-pot multicomponent strategies.

Classical and Contemporary Approaches to Substituted Nicotinonitriles

Traditional methods for pyridine synthesis often involve the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. More specific to nicotinonitriles, several named reactions have proven effective.

The Guareschi-Thorpe reaction provides a route to substituted 2-hydroxynicotinonitriles (or their 2-pyridone tautomers) through the condensation of a β-keto ester with cyanoacetamide. nih.govekb.egorganic-chemistry.orgnih.govresearchgate.net This method is versatile, and recent advancements have focused on developing greener protocols using aqueous media. ekb.egnih.gov

The Bohlmann-Rahtz pyridine synthesis offers another pathway by reacting enamines with ethynylketones. core.ac.ukorganic-chemistry.orgjk-sci.com The initial product is an aminodiene intermediate, which then undergoes cyclodehydration to form the substituted pyridine. organic-chemistry.orgjk-sci.com This method has been adapted for one-pot procedures and for the synthesis of complex pyridine systems. core.ac.uk

Reaction NameReactantsKey FeaturesTypical Yields
Guareschi-Thorpeβ-Keto ester, Cyanoacetamide, Ammonia sourceForms 2-hydroxynicotinonitriles; can be performed in aqueous media.Good to excellent
Bohlmann-RahtzEnamine, EthynylketoneTwo-step process involving an aminodiene intermediate; can be adapted for one-pot synthesis.Moderate to good

One-Pot and Multicomponent Reactions for Pyridine Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. journalspub.comnih.govnih.gov Several MCRs have been developed for the synthesis of functionalized pyridines. core.ac.ukmdpi.comekb.eg These reactions often proceed via a cascade of elementary steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

For instance, a one-pot synthesis of polysubstituted pyridines can be achieved by reacting an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), a 1,3-dicarbonyl compound, and an ammonia source. nih.govmdpi.com The choice of reactants allows for a high degree of diversity in the final pyridine structure.

Reaction TypeReactantsCatalyst/ConditionsProduct
Four-componentAldehyde, Malononitrile, 1,3-Diketone, Ammonium (B1175870) acetateTriethylamine, solvent-freeHighly substituted 2-amino-3-cyanopyridines
Three-component1,3-Dicarbonyl, Alkynone, AmmoniaNo additional acid catalystPolysubstituted pyridines

Cyanoacetylation and Malononitrile-Based Cyclizations

Cyanoacetylation involves the introduction of a cyanoacetyl group onto a substrate, often an amine or an active methylene compound. nih.govthieme-connect.de The resulting intermediate can then be used in cyclization reactions to form heterocyclic rings. For example, the cyanoacetylation of an enamine can produce a precursor that, upon treatment with a suitable reagent, cyclizes to a nicotinonitrile derivative.

Malononitrile is a versatile building block in heterocyclic synthesis due to its two acidic protons and two nitrile groups. researchgate.netyoutube.comresearchgate.net It can participate in a variety of cyclization reactions to form pyridines. One common strategy involves the reaction of ylidenemalononitriles (formed from the condensation of an aldehyde or ketone with malononitrile) with various nucleophiles or in cycloaddition reactions. nih.gov The reaction of 1,3-diarylprop-2-en-1-ones with malononitrile, for example, leads to nicotinonitrile derivatives through a Michael addition followed by cyclization. researchgate.net

Starting MaterialReagentsKey Transformation
EnamineCyanoacetylating agentFormation of a β-keto nitrile precursor for cyclization
YlidenemalononitrilePrimary amineCyclization to form 2-amino-3-cyanopyridines
ChalconeMalononitrileMichael addition followed by cyclization to nicotinonitriles

Introduction of the 2-Cyano-4-formylphenoxy Moiety

The formation of the diaryl ether bond is the final key step in the synthesis of this compound. This is typically achieved through the reaction of 5-hydroxynicotinonitrile with an activated aryl halide like 4-fluoro-3-cyanobenzaldehyde.

Etherification Strategies for Phenoxy-Nicotinonitrile Bond Formation

Several methods are available for the formation of diaryl ethers, with the most common being nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces a leaving group on an aromatic ring. nih.govorgsyn.org The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. In the synthesis of the target molecule, the cyano and formyl groups on 4-fluoro-3-cyanobenzaldehyde activate the fluorine atom for displacement by the phenoxide generated from 5-hydroxynicotinonitrile. bsb-muenchen.de This reaction is often carried out in a polar aprotic solvent in the presence of a base to deprotonate the hydroxyl group.

Ullmann Condensation: This is a classical method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. nih.govwikipedia.orgrsc.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern variations utilize ligands for the copper catalyst, allowing the reaction to proceed under milder conditions with a broader substrate scope. rsc.org This method is particularly useful when the aryl halide is not sufficiently activated for SNAr.

MethodKey ReagentsConditionsAdvantages/Disadvantages
Nucleophilic Aromatic Substitution (SNAr)Activated aryl halide, Phenol, BasePolar aprotic solvent (e.g., DMF, DMSO)Metal-free; requires electron-withdrawing groups on the aryl halide.
Ullmann CondensationAryl halide, Phenol, Copper catalyst, BaseOften requires high temperatures, but modern methods are milder.Broader scope for unactivated aryl halides; requires a metal catalyst.

Sequential Functionalization of the Phenoxy Ring

A common and effective strategy for the synthesis of this compound involves the late-stage introduction of the cyano and formyl groups onto a 5-phenoxynicotinonitrile intermediate. This approach allows for precise control over the placement of these functional groups on the phenoxy ring. The order of introduction of the formyl and cyano groups can be varied depending on the desired synthetic route and the reactivity of the intermediates.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgorganic-chemistry.org The electrophilic species, a chloroiminium ion, then attacks the activated aromatic ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.orgjk-sci.com

In the context of synthesizing this compound, a plausible precursor would be 5-(4-hydroxyphenoxy)nicotinonitrile. The hydroxyl group on the phenoxy ring is a strong activating group, directing the electrophilic substitution primarily to the ortho and para positions. Since the para position is already occupied by the ether linkage to the nicotinonitrile moiety, formylation is directed to the positions ortho to the hydroxyl group. The regioselectivity between the two available ortho positions can be influenced by steric hindrance and the electronic effects of the substituents.

The general mechanism for the Vilsmeier-Haack formylation is as follows:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. chemistrysteps.comwikipedia.org

Electrophilic aromatic substitution: The electron-rich phenoxy ring of the precursor attacks the Vilsmeier reagent. jk-sci.com

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to afford the final aryl aldehyde. jk-sci.com

The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and regioselectivity. jk-sci.com Temperatures for this reaction can range from below 0°C to as high as 80°C, depending on the reactivity of the substrate. jk-sci.com

Table 1: Key Aspects of the Vilsmeier-Haack Reaction for Formylation

FeatureDescription
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Reactant Type Electron-rich aromatic or heteroaromatic compounds (e.g., phenols, anilines) wikipedia.org
Product Aryl aldehyde or ketone wikipedia.org
Electrophile Chloroiminium ion (Vilsmeier reagent) chemistrysteps.comwikipedia.org
Key Steps Formation of Vilsmeier reagent, electrophilic attack, hydrolysis chemistrysteps.comwikipedia.orgjk-sci.com
Regioselectivity Influenced by electronic effects and steric hindrance jk-sci.com
Strategic Installation of the Cyano Group on Phenoxy Scaffolds

One of the most common approaches is the Sandmeyer reaction , which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) cyanide salt. wikipedia.org This method provides a reliable way to introduce a cyano group in place of an amino group. For the synthesis of the target compound, this would entail starting with a precursor bearing an amino group on the phenoxy ring, such as 5-(2-amino-4-formylphenoxy)nicotinonitrile or a related intermediate.

Another classical method is the Rosenmund-von Braun reaction , where an aryl halide is treated with copper(I) cyanide at elevated temperatures to yield the corresponding aryl nitrile. wikipedia.org This reaction is particularly useful when the synthetic route proceeds through a halogenated intermediate. Modern advancements in this reaction have led to the development of milder conditions, often employing palladium or nickel catalysts, which allow for greater functional group tolerance. wikipedia.org

Recent developments in catalysis have provided more direct and efficient methods for the cyanation of phenols. Nickel-catalyzed cyanation of phenol derivatives, such as aryl carbamates and pivalates, using aminoacetonitriles as a cyanide source, represents an environmentally benign and effective approach. organic-chemistry.org These methods avoid the use of highly toxic cyanide salts and often proceed under milder conditions. A one-pot, two-step approach can be employed to convert phenols directly into benzonitriles. organic-chemistry.org

Table 2: Comparison of Cyanation Methods for Phenoxy Scaffolds

MethodStarting MaterialReagentsKey Features
Sandmeyer Reaction Aryl amineNaNO₂, H⁺; then CuCNReliable, well-established, proceeds via diazonium salt wikipedia.org
Rosenmund-von Braun Reaction Aryl halideCuCN (stoichiometric or catalytic)High temperatures often required, catalytic versions are milder wikipedia.org
Nickel-Catalyzed Cyanation Phenol derivative (e.g., carbamate)Ni catalyst, ligand, Zn(CN)₂ or aminoacetonitrileMilder conditions, environmentally benign, good functional group tolerance organic-chemistry.org

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. Given the crystalline nature of many aromatic nitriles and aldehydes, a combination of chromatography and recrystallization is typically employed.

Column chromatography is a standard technique for separating the desired compound from unreacted starting materials, reagents, and byproducts. For molecules with the polarity of the target compound, silica gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents. A gradient of increasing polarity, for instance, from hexane to a mixture of hexane and ethyl acetate, is often used to effectively separate compounds with different polarities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Recrystallization is another powerful purification technique for solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. For compounds like nicotinonitrile derivatives, solvents such as ethanol, methanol, or acetonitrile can be suitable.

Following purification, the isolated compound is thoroughly dried, often under vacuum, to remove any residual solvents. The purity of the final compound is then confirmed by the spectroscopic methods detailed in the following sections.

Spectroscopic Characterization Methodologies for this compound and Synthetic Precursors

The structural elucidation and confirmation of this compound and its synthetic precursors rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for each of the aromatic protons. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The protons on the nicotinonitrile and phenoxy rings will appear in the aromatic region (approximately 7.0-9.0 ppm), with their chemical shifts and coupling patterns determined by their electronic environment and neighboring protons. The ether linkage and the electron-withdrawing cyano and formyl groups will significantly influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 185-195 ppm. The carbons of the two cyano groups will appear around 115-120 ppm. The remaining aromatic carbons will resonate in the 110-160 ppm region, with quaternary carbons generally showing weaker signals.

2D-NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenoxy and nicotinonitrile rings, as well as the positions of the formyl and cyano groups on the phenoxy ring. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde Proton (-CHO)9.8 - 10.2 (s)188 - 192
Aromatic Protons7.5 - 9.2 (m)110 - 165
Cyano Carbons (-CN)-115 - 119
Nicotinonitrile C2-150 - 155
Nicotinonitrile C3-116 - 120
Nicotinonitrile C4-140 - 145
Nicotinonitrile C5-145 - 150
Nicotinonitrile C6-152 - 157
Phenoxy C1-155 - 160
Phenoxy C2-110 - 115
Phenoxy C3-135 - 140
Phenoxy C4-130 - 135
Phenoxy C5-125 - 130
Phenoxy C6-120 - 125

Note: These are estimated chemical shift ranges based on typical values for similar functional groups and structures. Actual values may vary.

Mass Spectrometry (ESI-MS, HR-ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar organic molecules like this compound. It typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). The mass-to-charge ratio (m/z) of these ions allows for the determination of the molecular weight of the compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule. By comparing the experimentally determined exact mass with the theoretical mass calculated for the molecular formula (C₁₄H₇N₃O₂), the identity of the compound can be confirmed with a high degree of confidence.

In addition to determining the molecular weight of the parent compound, tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, further structural information can be obtained, which can help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of "this compound." This method identifies the functional groups within the molecule by measuring the absorption of infrared radiation at various wavelengths, which correspond to the vibrational frequencies of specific chemical bonds. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: two nitrile (-C≡N) groups, an aldehyde (-CHO) group, an ether (C-O-C) linkage, and aromatic rings.

The nitrile groups are expected to show strong, sharp absorption bands in the region of 2240-2220 cm⁻¹, a characteristic range for aromatic nitriles where conjugation to the aromatic ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com The presence of two distinct nitrile groups in different chemical environments—one on the nicotinonitrile ring and the other on the phenoxy ring—may result in two separate, closely spaced peaks or a single broadened peak in this region.

The aldehyde functional group presents two highly characteristic signals. A strong and sharp absorption due to the carbonyl (C=O) stretching vibration is anticipated around 1705 cm⁻¹. pressbooks.puborgchemboulder.com The conjugation of the aldehyde to the aromatic ring lowers the absorption frequency from the typical value for saturated aldehydes (around 1730 cm⁻¹). pressbooks.pub Additionally, the C-H bond of the aldehyde group gives rise to one or two moderate intensity bands in the region of 2830-2695 cm⁻¹. orgchemboulder.comacademyart.edu The band around 2720 cm⁻¹ is often a particularly useful diagnostic for aldehydes. orgchemboulder.com

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the aromatic rings, which typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. Furthermore, the ether linkage (Ar-O-Ar) will produce characteristic C-O stretching bands, typically in the 1270-1230 cm⁻¹ (asymmetric) and 1070-1020 cm⁻¹ (symmetric) regions.

The following table summarizes the expected characteristic IR absorption bands for "this compound."

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Aromatic C-HStretch> 3000Medium to Weak
Aldehyde C-HStretch2830 - 2695Medium, often two bands
Nitrile (C≡N)Stretch2240 - 2220Strong, Sharp
Aldehyde (C=O)Stretch~ 1705Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium to Strong
Aryl Ether (C-O-C)Asymmetric Stretch1270 - 1230Strong
Aryl Ether (C-O-C)Symmetric Stretch1070 - 1020Medium

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) that constitute a compound. This analysis provides the empirical formula of the substance, which can be compared with the molecular formula derived from its proposed structure to confirm its elemental composition.

For "this compound," the molecular formula is C₁₄H₇N₃O₂. chemicalbook.com Based on this formula and the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of the compound is 249.22 g/mol . chemicalbook.com

The theoretical percentages are calculated as follows:

Carbon (C): (14 * 12.01 g/mol ) / 249.22 g/mol * 100%

Hydrogen (H): (7 * 1.008 g/mol ) / 249.22 g/mol * 100%

Nitrogen (N): (3 * 14.01 g/mol ) / 249.22 g/mol * 100%

Oxygen (O): (2 * 16.00 g/mol ) / 249.22 g/mol * 100%

Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and confirms its molecular formula.

The following table presents the theoretical elemental composition of "this compound."

Element Symbol Theoretical Percentage (%)
CarbonC67.47
HydrogenH2.83
NitrogenN16.86
OxygenO12.84

Chemical Reactivity and Transformation Pathways of 5 2 Cyano 4 Formylphenoxy Nicotinonitrile

Reactivity Profile of the Formyl Group (Aldehyde Functionality)

The formyl group (-CHO) attached to the phenoxy ring is a key site for a variety of chemical transformations. As an aromatic aldehyde, its reactivity is influenced by the electron-donating ether oxygen and the electron-withdrawing cyano group on the same ring. Aromatic aldehydes are generally susceptible to nucleophilic attack at the carbonyl carbon. numberanalytics.comncert.nic.in

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the formyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. numberanalytics.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. pressbooks.publibretexts.org Aromatic aldehydes, while generally reactive, can be slightly less so than their aliphatic counterparts if the aromatic ring provides electron-donating resonance effects. pressbooks.publibretexts.org

Common nucleophilic addition reactions applicable to the formyl group of 5-(2-cyano-4-formylphenoxy)nicotinonitrile include:

Cyanohydrin Formation: Reaction with a cyanide ion (e.g., from HCN or NaCN) followed by protonation yields a cyanohydrin. numberanalytics.com This reaction adds a new carbon atom and creates a versatile hydroxynitrile functionality.

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) attack the carbonyl carbon to form secondary alcohols after acidic workup. This is a fundamental carbon-carbon bond-forming reaction. numberanalytics.com

Acetal Formation: In the presence of an acid catalyst, alcohols react with the aldehyde to form acetals. This reaction is often used as a method to protect the aldehyde group during other chemical transformations.

Table 1: Examples of Nucleophilic Addition to the Formyl Group

Nucleophile Reagent Example Product Type
Cyanide NaCN, H+ Cyanohydrin
Hydride NaBH4 Primary Alcohol
Organometallic CH3MgBr, H3O+ Secondary Alcohol
Alcohol CH3OH, H+ Acetal
Water H2O, H+ or OH- Hydrate (Gem-diol)

Controlled Oxidation and Reduction Pathways

The aldehyde functionality can be readily transformed through both oxidation and reduction, altering the oxidation state of the carbonyl carbon.

Oxidation: The formyl group can be easily oxidized to a carboxylic acid. A variety of reagents are available for this transformation, with chemoselectivity being a key consideration to avoid altering other functional groups in the molecule. rsc.orgrsc.org

Common Oxidants: Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O) are effective.

Milder, Selective Methods: For molecules with sensitive functional groups, milder conditions are preferred. rsc.orgrsc.org Methods using hydrogen peroxide, often with a catalyst, or reagents like potassium tert-butoxide can provide high chemoselectivity for the oxidation of aromatic aldehydes. rsc.orgorganic-chemistry.orgnih.govresearchgate.net This would convert the formyl group of this compound into a carboxylic acid group, yielding 4-(3,5-dicyanophenoxy)-3-cyanobenzoic acid.

Reduction: The formyl group is readily reduced to a primary alcohol. wikipedia.org This transformation is a fundamental step in many synthetic pathways.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent that selectively reduces aldehydes and ketones to alcohols. wikipedia.orgorganic-chemistry.org It is unlikely to affect the nitrile groups under standard conditions. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would reduce both the aldehyde and the nitrile groups. libretexts.org

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd, Pt, Ni) can also be used for the reduction. Conditions can be tuned to selectively reduce the aldehyde.

Application of a mild reducing agent like NaBH₄ to this compound would yield 5-(2-cyano-4-(hydroxymethyl)phenoxy)nicotinonitrile.

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig)

Condensation reactions are powerful tools for carbon-carbon bond formation, initiated by the reaction of the aldehyde.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. wikipedia.org The formyl group of this compound can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. tandfonline.com This reaction proceeds through a nucleophilic addition followed by dehydration to yield a new carbon-carbon double bond. sigmaaldrich.comresearchgate.net

Wittig Reaction: The Wittig reaction is a highly versatile method for converting aldehydes into alkenes. libretexts.org The aldehyde reacts with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.comjove.com The reaction forms a new C=C double bond at the precise location of the original carbonyl group, offering excellent regioselectivity. jove.com The stereochemistry of the resulting alkene (E or Z) depends on the structure and stability of the ylide used. wikipedia.orgorganic-chemistry.org This reaction would allow for the conversion of the formyl group into a wide variety of substituted vinyl groups.

Aldol Condensation: A classic aldol condensation requires the aldehyde to have an α-hydrogen, which this compound lacks. However, it can participate in a crossed-aldol (or Claisen-Schmidt) condensation with another aldehyde or ketone that does possess α-hydrogens. This reaction, typically base-catalyzed, would involve the enolate of the other carbonyl compound attacking the formyl group of this compound.

Table 2: Condensation Reactions of the Formyl Group

Reaction Name Reactant Type Catalyst Key Transformation
Knoevenagel Active Methylene Compound (e.g., CH₂(CN)₂) Weak Base (e.g., Piperidine) C=O → C=C(Z)(Z')
Wittig Phosphorus Ylide (e.g., Ph₃P=CHR) N/A (Ylide is the reagent) C=O → C=CHR
Claisen-Schmidt Enolizable Ketone or Aldehyde Acid or Base C=O → C(OH)-CH-C=O → C=C-C=O

Reductive Amination Sequences

Reductive amination is a highly effective method for forming C-N bonds and synthesizing primary, secondary, or tertiary amines from aldehydes. chemistrysteps.comwikipedia.org The process involves two main steps, which can often be performed in a single pot: wikipedia.org

Imine Formation: The aldehyde reacts with a primary or secondary amine (or ammonia) under mildly acidic conditions to form an imine (or iminium ion) intermediate through a reversible condensation reaction.

Reduction: The imine intermediate is then reduced in situ to the corresponding amine.

Mild reducing agents are crucial for this reaction's success, as they must selectively reduce the imine intermediate without reducing the starting aldehyde. jove.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. chemistrysteps.comjove.com Catalytic hydrogenation can also be employed. mdpi.comfrontiersin.org This pathway allows for the conversion of the formyl group on this compound into a diverse range of aminomethyl groups (-CH₂NR¹R²).

Reactivity of the Nitrile Functionalities

The molecule this compound possesses two nitrile (-C≡N) groups in different chemical environments: one attached to the phenoxy ring and another on the nicotinonitrile (pyridine) ring. The carbon atom in a nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.orgfiveable.me The reactivity can be modulated by adjacent electron-withdrawing groups, which enhance the electrophilicity of the nitrile carbon. nih.gov

Hydrolysis and Related Transformations to Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is hydrolysis, which converts the nitrile group into a carboxamide and subsequently into a carboxylic acid. numberanalytics.comwikipedia.org This transformation can be catalyzed by either acid or base. numberanalytics.comlibretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. libretexts.orglibretexts.org A series of proton transfers and tautomerization leads to a carboxamide intermediate. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. numberanalytics.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Saponification of the amide under basic conditions gives a carboxylate salt, which upon acidification yields the carboxylic acid.

The hydrolysis of this compound is a stepwise process. chemistrysteps.com By carefully controlling the reaction conditions (temperature, reaction time, and concentration of acid/base), it is possible to selectively hydrolyze the nitrile to the amide without proceeding to the carboxylic acid. google.com It is also possible that the two nitrile groups exhibit different reactivities due to their distinct electronic environments, potentially allowing for selective hydrolysis of one over the other.

Table 3: Hydrolysis Products of Nitrile Groups

Nitrile Group Location Partial Hydrolysis Product Complete Hydrolysis Product
on Phenoxy Ring Amide (-CONH₂) Carboxylic Acid (-COOH)
on Nicotinonitrile Ring Amide (-CONH₂) Carboxylic Acid (-COOH)

Nucleophilic Attack at the Nitrile Carbon

The carbon atom of a nitrile group is electrophilic due to the polarization of the C≡N triple bond, making it susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity is a cornerstone of nitrile chemistry, enabling their conversion into a variety of other functional groups. chemistrysteps.com

In this compound, both nitrile carbons are potential electrophilic sites. The reaction with a strong nucleophile, such as a Grignard reagent (RMgX), would initially form an imine salt after attacking the electrophilic carbon. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

Reaction with Grignard Reagents:

Nucleophilic Addition: R-MgX + R'-C≡N → R(R')C=N-MgX

Hydrolysis: R(R')C=N-MgX + H₂O → R(R')C=O + NH₃ + Mg(OH)X

Alternatively, reduction with a hydride source like lithium aluminum hydride (LiAlH₄) converts the nitrile groups into primary amines. openstax.orgchemistrysteps.com This reaction proceeds through the nucleophilic addition of a hydride ion to form an imine anion, which then accepts a second hydride. openstax.org Aqueous workup then provides the amine. openstax.org

Under acidic or basic conditions, nitriles can be hydrolyzed to carboxylic acids. chemistrysteps.comebsco.com This transformation proceeds through an amide intermediate. openstax.orgchemistrysteps.com The choice of reagents and reaction conditions can allow for selective transformation of one nitrile group over the other, or selective reaction of the nitriles in the presence of the aldehyde.

NucleophileReagent ExampleIntermediateFinal Product
HydrideLiAlH₄Imine AnionPrimary Amine (R-CH₂NH₂) openstax.org
OrganometallicCH₃MgBr (Grignard)Imine SaltKetone (R-C(O)CH₃) libretexts.org
HydroxideNaOH, H₂O, ΔAmideCarboxylic Acid (R-COOH) openstax.orgchemistrysteps.com

Transformations Involving the Phenoxy Ether Linkage

The diaryl ether linkage in this compound is generally stable due to the strength of the C-O bond involving sp²-hybridized carbons. wikipedia.org However, cleavage of this bond can be achieved under forcing conditions. masterorganicchemistry.commasterorganicchemistry.com

Acid-catalyzed cleavage is a common method for breaking ether bonds. wikipedia.org This typically requires a strong protic acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen, which converts it into a good leaving group. masterorganicchemistry.commasterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks one of the adjacent carbon atoms. In the case of a diaryl ether, this nucleophilic substitution on an aromatic carbon is difficult and requires harsh conditions. Cleavage would likely result in the formation of a phenol (B47542) and a halogenated pyridine (B92270) derivative.

General Mechanism of Acid-Catalyzed Ether Cleavage:

Protonation: Ar-O-Ar' + H-X → Ar-O⁺(H)-Ar' + X⁻

Nucleophilic Attack: X⁻ + Ar-O⁺(H)-Ar' → Ar-X + Ar'-OH

Strongly basic conditions can also be used to cleave ethers, particularly with reagents like organolithium compounds, though this is less common for non-activated diaryl ethers. wikipedia.org The stability of the phenoxy ether linkage makes it a robust structural unit, often remaining intact while transformations are carried out on the other functional groups of the molecule.

Pyridine Ring Functionalization and Derivatization Strategies

The nicotinonitrile core of the molecule offers multiple avenues for functionalization. The pyridine ring is electron-deficient, particularly due to the presence of the electron-withdrawing cyano group and the ring nitrogen. This electronic nature dictates its reactivity.

Electrophilic Aromatic Substitution: Due to its electron-deficient character, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, substitution is typically directed to the 3- and 5-positions relative to the nitrogen.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, especially with the presence of the cyano group as a potential leaving group or activating group.

Radical Functionalization: The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles like pyridine. nih.gov This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. nih.gov The reaction typically shows selectivity for the C2 and C4 positions. nih.gov Applying this to the nicotinonitrile moiety would likely lead to substitution at the positions ortho and para to the ring nitrogen.

Derivatization Strategies: Derivatization can be achieved by targeting the existing functional groups. nih.gov For example, the nitrile group can be converted to an amide or a carboxylic acid, which can then undergo further reactions. The pyridine nitrogen itself can be N-oxidized, which alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

Reaction TypeReagent/ConditionPosition of FunctionalizationResulting Structure
Minisci ReactionR•, H⁺C2, C4, C6Alkylated/Acylated Pyridine nih.gov
N-Oxidationm-CPBAPyridine NitrogenPyridine N-oxide
Nucleophilic SubstitutionNu⁻Varies (activated positions)Substituted Pyridine

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites—two different nitrile groups, an aldehyde, and two aromatic rings—makes chemo- and regioselectivity critical considerations in the chemical transformations of this compound.

Chemoselectivity: The relative reactivity of the functional groups allows for selective transformations.

Aldehyde vs. Nitrile: The formyl group is generally more electrophilic and susceptible to reduction than the nitrile groups. Mild reducing agents like sodium borohydride (NaBH₄) would selectively reduce the aldehyde to an alcohol, leaving the nitriles intact. Stronger reducing agents like LiAlH₄ would likely reduce all three functional groups.

Nitrile vs. Nitrile: The two nitrile groups are in different electronic environments. The nitrile on the phenoxy ring is activated by the ortho-cyano and para-formyl electron-withdrawing groups, potentially making it more susceptible to nucleophilic attack than the nitrile on the pyridine ring.

Regioselectivity:

Pyridine Ring: As discussed in section 3.4, functionalization of the pyridine ring is highly regioselective. Radical reactions favor positions 2 and 4 (and 6), while nucleophilic attacks occur at positions activated by electron-withdrawing groups.

Phenoxy Ring: The phenoxy ring is activated towards nucleophilic aromatic substitution by the ortho-cyano and para-formyl groups. Electrophilic substitution on this ring would be disfavored due to these deactivating groups.

The outcome of a reaction can be controlled by a careful choice of reagents, catalysts, and reaction conditions to target a specific functional group or position on the molecule. nih.gov For example, intramolecular cyclization could be directed to form different ring systems depending on whether acidic or basic catalysis is used, highlighting the importance of regioselective control. mdpi.com

Computational and Theoretical Characterization of 5 2 Cyano 4 Formylphenoxy Nicotinonitrile

Spectroscopic Property Predictions and Correlations with Experimental Data

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the theoretical or experimental spectroscopic properties of 5-(2-Cyano-4-formylphenoxy)nicotinonitrile were found. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a standard approach for predicting vibrational spectra and NMR chemical shifts. However, the application of these methods to this compound has not been reported in the available literature. Such studies would be necessary to generate the data for the following sections.

Theoretical Infrared (IR) Vibrational Analysis

No data is available for the theoretical infrared vibrational analysis of this compound. A computational study would be required to calculate the vibrational frequencies and assign them to specific functional groups within the molecule, such as the C≡N (cyano), C=O (formyl), and C-O-C (ether) stretching and bending modes. A comparison with experimental Fourier-transform infrared (FTIR) spectroscopy data would then be needed to validate the theoretical model, but neither theoretical predictions nor experimental spectra have been published for this compound.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

There are no published predictions of the ¹H and ¹³C NMR chemical shifts for this compound. The prediction of NMR spectra is a powerful tool for structure elucidation and is typically performed using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Such an analysis would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule's structure. These theoretical data would then ideally be correlated with experimentally obtained NMR spectra for verification. As of this writing, no such computational or experimental data is publicly accessible.

Structure-Reactivity Correlation Studies

No structure-reactivity correlation studies, such as Quantitative Structure-Activity Relationship (QSAR) models, have been reported for this compound or a series of its analogs. These studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. Developing a QSAR model would involve synthesizing and testing a library of related compounds to derive a mathematical relationship between structural descriptors and a measured endpoint. The absence of such research indicates that the relationships between the structural features of this compound and its potential activities have not yet been systematically investigated or published.

Advanced Applications and Future Research Directions of 5 2 Cyano 4 Formylphenoxy Nicotinonitrile in Chemical Sciences

Utilization as a Versatile Synthetic Intermediate

The unique arrangement of functional groups in 5-(2-Cyano-4-formylphenoxy)nicotinonitrile makes it a highly valuable intermediate for the synthesis of a diverse array of organic molecules. The presence of both an aldehyde (formyl) and two nitrile (cyano) groups on a rigid phenoxy-nicotinonitrile scaffold provides multiple reaction sites for constructing complex molecular architectures.

Building Block for Complex Heterocyclic Systems and Fused Ring Architectures

The formyl and cyano groups are well-established precursors for the synthesis of various heterocyclic rings. The aldehyde functionality can readily participate in condensation reactions with a wide range of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form imines, hydrazones, and carbon-carbon double bonds, respectively. These reactions are pivotal in the construction of nitrogen-containing heterocycles like pyridines, pyrimidines, and pyrazoles.

Simultaneously, the cyano groups can be involved in cyclization reactions, either through direct participation or after transformation into other functional groups like amides or carboxylic acids. For instance, the Thorpe-Ziegler reaction, involving the intramolecular cyclization of dinitriles, could be a potential route to fused ring systems. The strategic positioning of the cyano groups in this compound could facilitate the synthesis of novel polycyclic aromatic compounds with unique electronic and photophysical properties.

Table 1: Potential Heterocyclic Systems Derivable from this compound

Reactant(s)Functional Group(s) InvolvedPotential Heterocyclic Product(s)
Ammonia/Primary AminesFormyl, CyanoPyridine (B92270), Pyrimidine derivatives
Hydrazine/Substituted HydrazinesFormyl, CyanoPyrazole, Pyridazine derivatives
Active Methylene CompoundsFormylKnoevenagel condensation products, leading to various heterocycles
Guanidine/Urea/ThioureaFormyl, CyanoPyrimidine, Thiazine derivatives

Precursor for Novel Organic Materials

The extended π-conjugated system inherent in the structure of this compound, coupled with the electron-withdrawing nature of the cyano and formyl groups, suggests its potential as a precursor for novel organic materials with interesting electronic and optical properties. rsc.org The aldehyde group can be utilized in Knoevenagel condensation reactions with various active methylene compounds to further extend the π-conjugation, a common strategy in the design of organic dyes and nonlinear optical (NLO) materials.

Contributions to Supramolecular Chemistry Research

The field of supramolecular chemistry, which focuses on non-covalent interactions, can benefit from the structural features of this compound. The presence of nitrogen and oxygen atoms with lone pairs of electrons, along with the polarized C≡N and C=O bonds, allows for a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

The directional nature of the cyano and formyl groups can be exploited to guide the self-assembly of molecules into well-defined supramolecular architectures such as sheets, columns, or porous networks. The study of how modifications to the molecular structure affect the resulting supramolecular assemblies can provide valuable insights into the principles of molecular recognition and self-organization. The ability of benzonitrile derivatives to be recognized by supramolecular macrocycles highlights the potential for this compound in host-guest chemistry. nih.gov

Prospects in Functional Material Design and Development (e.g., Optical Materials)

The electron-deficient nature of the nicotinonitrile and the cyanobenzaldehyde moieties within the molecule suggests that materials derived from it could possess interesting photophysical properties. The incorporation of this unit into larger conjugated systems could lead to materials with strong absorption and emission in the visible or near-infrared regions of the electromagnetic spectrum.

The potential for intramolecular charge transfer (ICT) from the phenoxy group to the cyano-substituted rings could result in compounds with large Stokes shifts, a desirable property for fluorescent probes and imaging agents. Moreover, the presence of multiple cyano groups can enhance the electron-accepting ability of the molecule, making it a potential candidate for use as an electron-transport material in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaics (OPVs). Nicotinonitrile derivatives have been investigated for their applications as nonlinear optical materials. researchgate.net

Innovation in Chemical Probe Development and Chemical Biology Research

Chemical probes are small molecules used to study and manipulate biological systems. The reactivity of the formyl group in this compound makes it a suitable handle for bioconjugation. It can be selectively reacted with aminooxy or hydrazine-containing biomolecules to form stable oxime or hydrazone linkages, respectively. This allows for the attachment of this molecular scaffold to proteins, nucleic acids, or other biological macromolecules.

The intrinsic fluorescence that might be present in derivatives of this compound, or the ability to attach a fluorophore, could enable the development of probes for fluorescence imaging. The cyano groups can also serve as vibrational reporters in infrared (IR) spectroscopy, providing a means to probe the local environment of the molecule within a biological system. Cyano-substituted compounds have been explored as labels that undergo spectral shifts upon reaction with biomolecules. researchgate.net

Future Trajectories in Green Chemistry and Sustainable Synthesis of Related Compounds

Future research will likely focus on developing more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient processes such as microwave-assisted synthesis. nih.gov The principles of atom economy and waste reduction will be central to the design of new synthetic routes.

The development of one-pot, multi-component reactions starting from simple and readily available precursors would be a significant advancement in the sustainable production of this and related compounds. Research into the green synthesis of nicotinonitriles has explored the use of nanomagnetic metal-organic frameworks as catalysts. acs.org Furthermore, exploring the use of renewable feedstocks and biocatalysis could open up new avenues for the environmentally benign synthesis of this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(2-Cyano-4-formylphenoxy)nicotinonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) . A feasible approach includes:

Intermediate preparation : Synthesize 2-cyano-4-formylphenol via formylation of 2-cyanophenol derivatives using Vilsmeier-Haack reagents.

Coupling reaction : React the phenol intermediate with 5-chloronicotinonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.
Optimization involves adjusting solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and reaction time to maximize yield .

Q. What analytical methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and cyano/formyl group integration .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~292).
  • FT-IR : Identify nitrile (C≡N stretch ~2200 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) functional groups.
    Cross-validation with X-ray crystallography (if crystalline) or computational methods (DFT) ensures structural accuracy .

Q. What safety precautions are critical when handling this compound?

Based on structurally related nitriles and aldehydes:

  • Hazard classification : Acute toxicity (oral/dermal/inhalation Category 4) per EU-GHS .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid exposure to moisture (risk of HCN release).
  • Storage : In airtight containers at 0–6°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying conditions?

Contradictions often arise from solvent polarity, pH, or competing reaction pathways. Methodological strategies include:

  • Controlled kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation.
  • Computational modeling : Apply DFT to map energy barriers for aldehyde vs. nitrile reactivity .
  • Isolation of intermediates : Trap transient species (e.g., via low-temperature NMR) to confirm mechanistic hypotheses .

Q. What experimental designs are suitable for studying the compound’s stability in biological matrices?

Design a factorial experiment to assess degradation under:

FactorLevels
pH2.0, 7.4, 9.0
Temperature25°C, 37°C
Light exposureDark, UV-Vis
Analyze samples via LC-MS/MS at intervals (0, 24, 48 hrs). Use ANOVA to identify significant degradation drivers .

Q. How can the compound’s electronic properties be exploited in medicinal chemistry applications?

The electron-withdrawing cyano and aldehyde groups enhance electrophilicity, making it a candidate for:

  • Covalent inhibitor design : Target cysteine residues in viral proteases (e.g., SARS-CoV-2 Mpro) via Michael addition.
  • Prodrug activation : Leverage aldehyde reductase activity in specific tissues for site-selective drug release.
    Validate through molecular docking (e.g., AutoDock Vina) and in vitro enzyme assays .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Critical considerations include:

  • Catalyst recycling : Optimize Pd recovery via supported catalysts (e.g., Pd/C) to reduce costs .
  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety.
  • Process analytical technology (PAT) : Implement real-time FT-IR monitoring for reaction endpoint detection .

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. XRD)?

  • Cross-validation : Re-run NMR under deuterated solvents with controlled humidity to exclude solvate formation.
  • Crystallographic refinement : Use SHELXL for XRD data to resolve disorder in the aldehyde moiety .
  • Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility .

Q. What computational tools are recommended for predicting the compound’s reactivity?

  • Reactivity descriptors : Calculate Fukui indices (via Gaussian 09) to identify nucleophilic/electrophilic sites .
  • Transition state modeling : Use QM/MM hybrid methods (e.g., ONIOM) to simulate reaction pathways with explicit solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.